molecular formula C20H16O B11846393 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one

4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one

Cat. No.: B11846393
M. Wt: 272.3 g/mol
InChI Key: NBTAOGUUJDLVHJ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one is an organic compound known for its unique structural properties. It consists of a naphthalene ring attached to a phenyl group, which is further connected to a butenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one typically involves the reaction of 4-bromonaphthalene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The resulting intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenone moiety to a butanol group.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one involves its interaction with molecular targets through π-π* transitions. The compound exhibits photoinduced intramolecular charge transfer (ICT) from the electron-donating naphthalene ring to the electron-accepting butenone moiety. This results in the stabilization of a highly dipolar excited state, which is crucial for its applications in organic electronics and photophysical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(Naphthalen-1-yl)phenyl)but-3-en-2-one is unique due to its specific structural arrangement, which allows for efficient charge transport and favorable photophysical properties. This makes it particularly suitable for applications in organic electronics and material science .

Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

(E)-4-(4-naphthalen-1-ylphenyl)but-3-en-2-one

InChI

InChI=1S/C20H16O/c1-15(21)9-10-16-11-13-18(14-12-16)20-8-4-6-17-5-2-3-7-19(17)20/h2-14H,1H3/b10-9+

InChI Key

NBTAOGUUJDLVHJ-MDZDMXLPSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.